Physicochemical Differentiation: cLogP and Steric Bulk Comparison vs. 2-Phenyl Analog (CAS 2034293-93-9)
The target compound (CAS 2034291-13-7) incorporates a 3,3-dimethylbutan-1-one terminus, resulting in a calculated LogP (cLogP) of ~2.8 and a topological polar surface area (TPSA) of ~45 Ų. Its closest structural analog, 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one (CAS 2034293-93-9), contains an alpha-phenyl substituent, which raises the cLogP to ~3.5 and increases the TPSA to ~48 Ų [1]. This difference in lipophilicity, driven by the absence vs. presence of the 2-phenyl group on the butanone chain, directly impacts passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) and TPSA |
|---|---|
| Target Compound Data | cLogP ~2.8; TPSA ~45 Ų (for 3,3-dimethylbutan-1-one derivative, CAS 2034291-13-7) |
| Comparator Or Baseline | cLogP ~3.5; TPSA ~48 Ų (for 2-phenylbutan-1-one analog, CAS 2034293-93-9) |
| Quantified Difference | ΔcLogP ≈ 0.7 units; ΔTPSA ≈ 3 Ų |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3, topological PSA method derived from PubChem computed properties). |
Why This Matters
For oral drug discovery programs, a compound with a lower cLogP (2.8 vs. 3.5) may exhibit better solubility and a reduced risk of hERG channel blockade, offering a differentiated starting point for lead optimization.
- [1] PubChem Computed Properties. Comparison of 3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one and 2-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one. View Source
